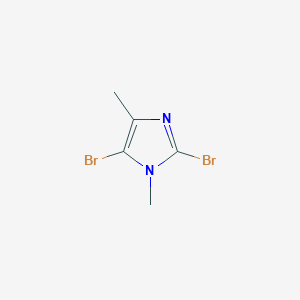

![molecular formula C7H8ClN3 B1313054 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 76780-97-7](/img/structure/B1313054.png)

2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

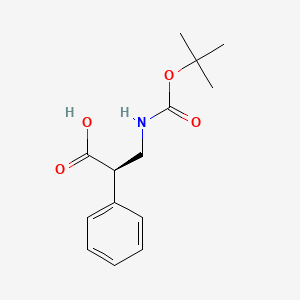

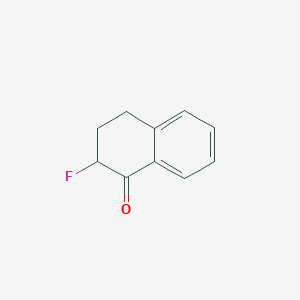

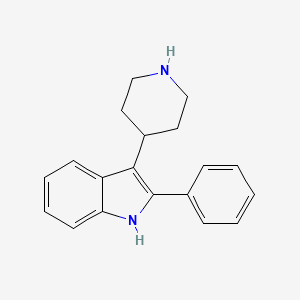

“2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine” is a chemical compound with the linear formula C7H8ClN3 . It is also known as 2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine .

Molecular Structure Analysis

The molecular structure of “2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine” can be represented by the InChI code: 1S/C7H8ClN3 . This indicates that the compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms.Physical And Chemical Properties Analysis

The compound “2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine” has a molecular weight of 169.61 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthetic Methodologies and Crystal Structures

- Enantiomeric Derivatives Synthesis: Research has been conducted on synthesizing and analyzing the crystal structures of enantiomeric derivatives related to the structural family of cyclopenta[d]pyrimidin-4-amines. These studies have highlighted the importance of structural variations for biological activity, particularly in antitumor applications. One such study synthesized two enantiomeric derivatives, revealing their distinct crystal structures and indicating that one of the enantiomers exhibited higher antitumor activity against MCF-7 cells compared to gefitinib (Gao et al., 2015).

Anticonvulsive and Antibacterial Activities

Anticonvulsive Properties

Derivatives of cyclopenta[d]pyrimidine have been synthesized and evaluated for their anticonvulsive activity. One study developed new cyclopenta[4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, which exhibited anticonvulsive properties, highlighting the therapeutic potential of cyclopenta[d]pyrimidin-4-amines in neurological disorders (Sirakanyan et al., 2013).

Antibacterial Evaluation

The structural motif of cyclopenta[d]pyrimidin-4-amine also appears in studies focused on developing new antibacterial agents. For example, a class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines was synthesized and evaluated for their in vitro antibacterial activity, demonstrating the potential of cyclopenta[d]pyrimidine derivatives in addressing bacterial infections (Etemadi et al., 2016).

Safety And Hazards

The compound “2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Propriétés

IUPAC Name |

2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-10-5-3-1-2-4(5)6(9)11-7/h1-3H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSZZRQYAPQBEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(N=C2N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437130 |

Source

|

| Record name | 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine | |

CAS RN |

76780-97-7 |

Source

|

| Record name | 5H-Cyclopentapyrimidin-4-amine, 2-chloro-6,7-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76780-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)